An In-depth Technical Guide to 4-Bromo-7-nitro-1H-indazole
An In-depth Technical Guide to 4-Bromo-7-nitro-1H-indazole
Introduction
4-Bromo-7-nitro-1H-indazole, identified by the CAS Number 1190319-86-8 , is a heterocyclic aromatic compound of significant interest in the fields of medicinal chemistry and drug development.[1] As a substituted indazole, it belongs to a class of molecules recognized as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds. The strategic placement of the bromo and nitro functional groups on the indazole core provides versatile chemical handles for synthetic elaboration, making it a valuable building block for creating complex molecular architectures.
This guide provides a comprehensive technical overview of 4-Bromo-7-nitro-1H-indazole, covering its physicochemical properties, a detailed synthetic protocol, its critical role as a selective enzyme inhibitor, and essential safety guidelines for its handling. The content herein is curated for researchers, chemists, and professionals in the pharmaceutical sciences, offering field-proven insights into its synthesis and application.
Physicochemical Properties
The fundamental properties of 4-Bromo-7-nitro-1H-indazole are summarized below. These characteristics are critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1190319-86-8 | [1] |
| Molecular Formula | C₇H₄BrN₃O₂ | Calculated |
| Molecular Weight | 242.03 g/mol | [2] |
| Appearance | Typically a yellow to orange solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents like DMSO, DMF | [3] |
| Storage | Store at 2-8°C, desiccated | [3] |
Synthesis and Mechanistic Insights
The synthesis of 4-Bromo-7-nitro-1H-indazole can be achieved through a multi-step sequence starting from readily available precursors. The following protocol outlines a representative and logical synthetic route, emphasizing the causality behind each transformation. This pathway involves the formation of the indazole core followed by regioselective nitration.
Experimental Protocol: A Representative Synthesis
Causality: The chosen pathway leverages a classical indazole synthesis via diazotization and intramolecular cyclization of a substituted aniline, followed by a directed nitration. The electron-donating nature of the amine group in the starting material facilitates the initial cyclization, while the final nitration is directed to the 7-position due to the activating and directing effects of the indazole ring system.
Step 1: Diazotization and Cyclization to form 4-Bromo-1H-indazole from 2-Bromo-6-methylaniline
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Reaction Setup: In a reaction vessel suitable for low-temperature chemistry, dissolve 2-bromo-6-methylaniline in a mixture of glacial acetic acid and water.
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Cooling: Chill the solution to 0-5°C using an ice-salt bath. Vigorous stirring is essential.
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Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cooled aniline mixture, ensuring the temperature does not exceed 5°C. The formation of the diazonium salt is a critical step.
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Expertise & Experience: Maintaining a low temperature is crucial to prevent the premature decomposition of the unstable diazonium intermediate. Slow, controlled addition of the nitrite solution prevents dangerous temperature spikes and side reactions.
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Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The in situ cyclization of the diazonium species onto the methyl group, followed by tautomerization, forms the stable 1H-indazole ring.
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Work-up and Isolation: Quench the reaction by pouring it into a large volume of ice water. The product will precipitate. Filter the solid, wash thoroughly with water to remove acid and salt impurities, and dry under vacuum. The crude 4-Bromo-1H-indazole can be purified by recrystallization.
Step 2: Nitration of 4-Bromo-1H-indazole
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Reaction Setup: Dissolve the 4-Bromo-1H-indazole from Step 1 in concentrated sulfuric acid at 0°C.
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Nitrating Agent: Slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise to the solution, maintaining the temperature below 5°C.
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Trustworthiness: The use of a pre-mixed nitrating agent ensures a controlled concentration of the active nitronium ion (NO₂⁺), leading to a more predictable and self-validating reaction outcome. The sulfuric acid protonates the indazole, and the nitration occurs on the activated ring.
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Reaction Monitoring: Stir the reaction at low temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The product, 4-Bromo-7-nitro-1H-indazole, will precipitate out of the aqueous solution.
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Purification: Filter the solid product, wash extensively with cold water until the filtrate is neutral, and then wash with a cold, dilute sodium bicarbonate solution to remove any residual acid. Dry the final product under vacuum. Further purification can be achieved by column chromatography if necessary.
Visualization of Synthesis Workflow
Caption: Synthesis of 4-Bromo-7-nitro-1H-indazole.
Applications in Drug Development: A Selective nNOS Inhibitor
The indazole scaffold is a cornerstone in modern drug discovery. The 7-nitroindazole moiety, in particular, is renowned for its ability to act as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), one of the three main isoforms of NOS.[3][4][5]
Mechanism of Action: Inhibition of Nitric Oxide Signaling
Nitric oxide (NO) is a critical gaseous signaling molecule in the central nervous system (CNS), produced from L-arginine by nNOS.[6] While essential for normal neuronal communication, overproduction of NO is implicated in excitotoxicity and neurodegenerative processes. This is largely because NO can react with superoxide radicals to form the highly damaging species peroxynitrite (ONOO⁻).[7]
4-Bromo-7-nitro-1H-indazole and related compounds function by selectively binding to the active site of the nNOS enzyme, preventing the conversion of L-arginine to L-citrulline and NO.[5] This selective inhibition is of high therapeutic interest because it can reduce neuronal damage without significantly affecting the other NOS isoforms, such as endothelial NOS (eNOS), which is vital for maintaining cardiovascular homeostasis.[4]
This neuroprotective mechanism has made 7-nitroindazole derivatives valuable tools for studying and potentially treating conditions such as:
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Parkinson's Disease: Inhibition of nNOS has been shown to protect against MPTP-induced neurotoxicity in animal models, suggesting a therapeutic strategy for Parkinson's.[7]
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Neuropathic Pain: By modulating NO signaling in the spinal cord and dorsal root ganglia, nNOS inhibitors like 7-nitroindazole have demonstrated analgesic effects in models of peripheral neuropathy.[6]
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Learning and Memory: As NO is an intercellular messenger involved in synaptic plasticity, selective nNOS inhibitors are used to investigate its precise role in cognitive functions.[4]
Visualization of the nNOS Inhibition Pathway
Caption: Inhibition of nNOS by 4-Bromo-7-nitro-1H-indazole.
Safety and Handling
As a laboratory chemical, 4-Bromo-7-nitro-1H-indazole requires careful handling in a controlled environment. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related bromo- and nitro-indazoles provide authoritative guidance.[8][9]
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Hazard Statements:
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Precautionary Measures:
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First Aid:
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If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
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If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
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If Inhaled: Move person into fresh air.
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
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Conclusion
4-Bromo-7-nitro-1H-indazole stands out as a highly valuable molecule for chemical and pharmaceutical research. Its well-defined structure, coupled with the reactivity of its bromo and nitro groups, establishes it as a versatile intermediate for organic synthesis. More importantly, its proven activity as a selective inhibitor of neuronal nitric oxide synthase provides a powerful tool for neuroscientists and drug discovery professionals aiming to modulate NO signaling pathways in the pursuit of new therapies for a range of neurological disorders. Proper adherence to established synthesis and safety protocols will ensure its effective and safe utilization in the laboratory.
References
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Title: 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat Source: Learning & Memory URL: [Link]
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Title: Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice Source: Journal of Neurochemistry URL: [Link]
-
Title: The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy Source: The Journal of Pain URL: [Link]
-
Title: Effect of 7-nitroindazole, a neuronal nitric oxide synthase inhibitor, on behavioral and physiological parameters Source: Behavioural Brain Research URL: [Link]
-
Title: MSDS of 4-bromo-6-nitro-1H-indazole Source: Capot Chemical URL: [Link]
- Title: Method for preparing 1H-indazole derivative Source: Google Patents URL
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Title: 4-bromo-1H-indazole | C7H5BrN2 Source: PubChem URL: [Link]
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Title: 7-Nitroindazole Source: Wikipedia URL: [Link]
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Title: Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
- Title: Synthetic method of 4-bromo-2-nitro-1H-imidazole Source: Google Patents URL
-
Title: Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions Source: PubMed Central URL: [Link]
-
Title: 3-Bromo-7-Nitroindazole | C7H4BrN3O2 Source: PubChem URL: [Link]
-
Title: (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions Source: ResearchGate URL: [Link]
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